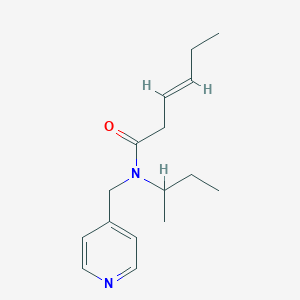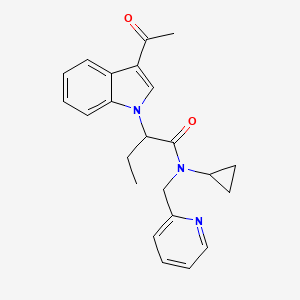
2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide involves the inhibition of a specific protein kinase. This kinase is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this kinase, the compound can affect these processes, leading to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide have been studied in various cellular and animal models. This compound has been found to affect cell growth, proliferation, and survival, as well as other cellular processes. In animal models, the compound has been found to have anti-tumor activity.
Advantages and Limitations for Lab Experiments
The use of 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide in lab experiments has several advantages and limitations. One advantage is that the compound is a selective inhibitor of a specific protein kinase, making it a useful tool for studying the role of this kinase in cellular processes. However, the compound's effects may be limited to specific cell types or experimental conditions, and its use may require careful consideration of dosage and exposure time.
Future Directions
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide. One direction is to further investigate the compound's mechanism of action and its effects on cellular processes. Another direction is to explore the compound's potential use in treating various diseases, including cancer. Additionally, the compound's use in combination with other compounds or therapies could be explored to enhance its effects. Finally, further studies on the compound's pharmacokinetics and toxicity would be necessary for its potential use in clinical settings.
In conclusion, 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. While the compound's use may have advantages and limitations in lab experiments, there are several future directions for research on this compound that could lead to new insights into its potential use in treating various diseases.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide has been studied for its potential use in scientific research. This compound has been found to have activity as a selective inhibitor of a specific protein kinase, which is involved in various cellular processes. This makes it a potential tool for studying the role of this protein kinase in these processes.
properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-21(26-15-20(16(2)27)19-9-4-5-10-22(19)26)23(28)25(18-11-12-18)14-17-8-6-7-13-24-17/h4-10,13,15,18,21H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCUEQLUGMLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=N1)C2CC2)N3C=C(C4=CC=CC=C43)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B4260667.png)
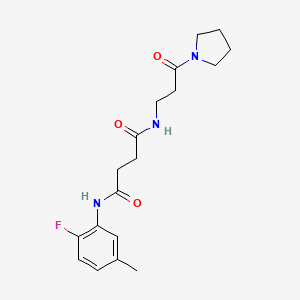
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)
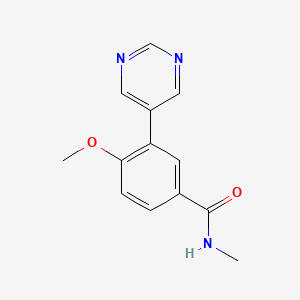
![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![{1-[2-(3-ethoxyphenoxy)ethyl]piperidin-4-yl}methanol](/img/structure/B4260701.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4260713.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4260714.png)
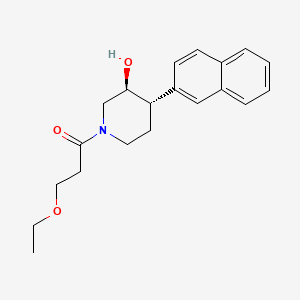
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)
